
3,3-Dimethyl-1,4-dioxepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,4-dioxepan-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-butene-1,4-diol with 2,2-dimethoxypropane in the presence of concentrated sulfuric acid to form an intermediate, which is then further reacted with meta-chloroperoxybenzoic acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the process generally follows similar synthetic routes as those used in laboratory settings. The key steps involve cyclization reactions under controlled conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-1,4-dioxepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1,4-dioxepan-2-one has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of biodegradable polymers.
Biodegradable Materials: The compound is used to improve the hydrophobicity and mechanical properties of aliphatic polyesters, making them more suitable for various applications.
Biomedical Research: Due to its biocompatibility and biodegradability, it is explored for use in tissue engineering and regenerative medicine.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1,4-dioxepan-2-one in its applications primarily involves its ability to undergo ring-opening polymerization. This process allows the compound to form long polymer chains, which can then be used to create various biodegradable materials. The molecular targets and pathways involved include the interaction of the compound with catalysts that facilitate the polymerization process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxepan-2-one: Similar in structure but lacks the dimethyl groups, which can affect its reactivity and properties.
Trimethylene Carbonate: Another cyclic ester used in biodegradable polymers, but with different mechanical properties and degradation rates.
1,4-Dioxane-2-one: Similar cyclic structure but with different substituents, leading to variations in its chemical behavior and applications.
Uniqueness
3,3-Dimethyl-1,4-dioxepan-2-one is unique due to its specific ring structure and the presence of dimethyl groups, which enhance its stability and reactivity in certain chemical reactions. These properties make it particularly useful in the synthesis of specialized biodegradable polymers with tailored properties for specific applications.
Eigenschaften
CAS-Nummer |
65738-44-5 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
3,3-dimethyl-1,4-dioxepan-2-one |
InChI |
InChI=1S/C7H12O3/c1-7(2)6(8)9-4-3-5-10-7/h3-5H2,1-2H3 |
InChI-Schlüssel |
FXODQHOZBAIZJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)OCCCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


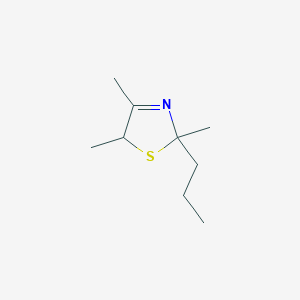
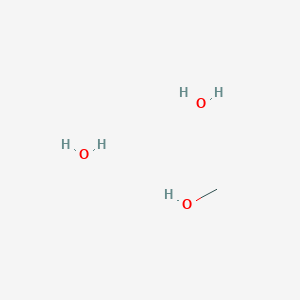
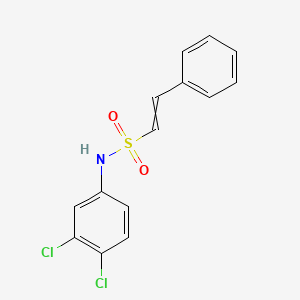


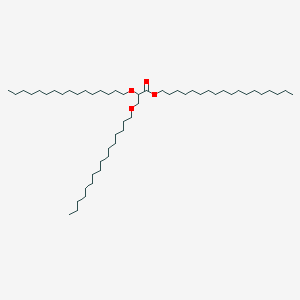

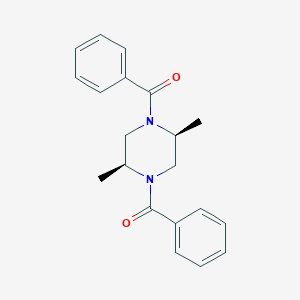
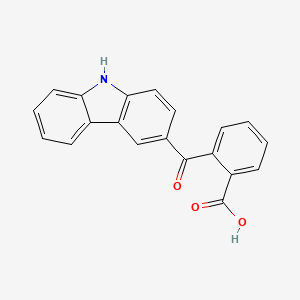
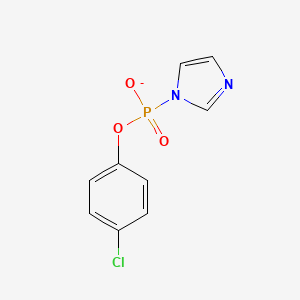
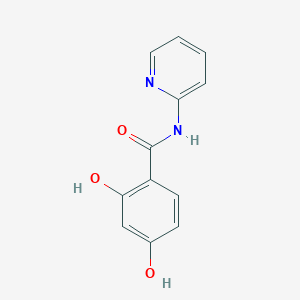

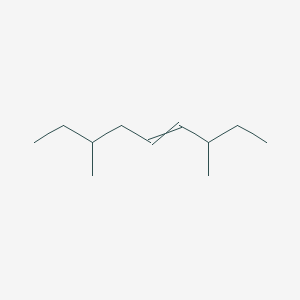
![Bis[8-(3-octyloxiran-2-yl)octyl] benzene-1,2-dicarboxylate](/img/structure/B14487821.png)
